molecular formula C11H18N2 B2708149 N-(1-amino-3-methylbutan-2-yl)aniline CAS No. 929973-60-4

N-(1-amino-3-methylbutan-2-yl)aniline

Cat. No. B2708149
CAS RN: 929973-60-4
M. Wt: 178.279
InChI Key: AMOLXIHWDNPJRW-UHFFFAOYSA-N
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Description

N-(1-amino-3-methylbutan-2-yl)aniline is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has a molecular formula of C11H18N2 and a molecular weight of 178.27 .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(1-amino-3-methylbutan-2-yl)aniline are not fully detailed in the search results. It is known to have a molecular weight of 178.27 .

Scientific Research Applications

Environmental Biodegradation

Delftia sp. AN3, a bacterial strain, demonstrates the capability to degrade aniline and its derivatives, utilizing them as sole carbon, nitrogen, and energy sources. This strain exhibits exceptional tolerance to high concentrations of aniline, paving the way for its potential application in the bioremediation of aniline-contaminated environments. The elucidation of enzymatic pathways involved in aniline degradation by Delftia sp. AN3 offers insights into microbial adaptation mechanisms to toxic compounds and their application in wastewater treatment technologies (Liu et al., 2002).

Corrosion Inhibition

A newly synthesized thiophene Schiff base has been identified as an efficient corrosion inhibitor for mild steel in acidic solutions. This compound's adsorption on the metal surface adheres to Langmuir’s isotherm, indicating a strong interaction and potential application in protecting industrial machinery and infrastructure from corrosive damage (Daoud et al., 2014).

Biochemical Research

Aniline derivatives serve as powerful mechanistic probes in biochemical research, particularly in studying redox-active tyrosines and elucidating proton and electron transfer events in biological systems. Site-specific replacement of tyrosines with aniline-based amino acids in enzymes like ribonucleotide reductase has provided valuable insights into the mechanisms of radical transfer and enzyme function (Chang et al., 2004).

Catalysis and Chemical Synthesis

Micellar catalysis involving reactions of aniline with 1-bromobutane has demonstrated enhanced reaction rates, yields, and selectivity for N-alkyl aniline products. This finding highlights the potential of surfactant systems in improving efficiency and selectivity in chemical synthesis, particularly in pharmaceutical and material science applications (Siswanto & Rathman, 1997).

Environmental Chemistry

The interaction of aniline and its derivatives with environmental factors like manganese dioxide has been studied, revealing potential pathways for the transformation of these compounds in mineralogical and soil/water environments. Understanding the reactivity and transformation pathways of aniline in nature is crucial for assessing its environmental impact and for the development of strategies to mitigate pollution (Laha & Luthy, 1990).

Mechanism of Action

The mechanism of action of N-(1-amino-3-methylbutan-2-yl)aniline is not specified in the search results. It is often used in the preparation of drug candidates, suggesting it may have pharmacological activity .

Safety and Hazards

N-(1-amino-3-methylbutan-2-yl)aniline should be handled with care. Precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and kept cool .

properties

IUPAC Name

3-methyl-2-N-phenylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11,13H,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOLXIHWDNPJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-amino-3-methylbutan-2-yl)aniline

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